molecular formula C17H32N2 B247577 1'-cyclohexyl-3-methyl-1,4'-bipiperidine

1'-cyclohexyl-3-methyl-1,4'-bipiperidine

Cat. No.: B247577
M. Wt: 264.4 g/mol
InChI Key: HDWPVODJKJVUIP-UHFFFAOYSA-N
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Description

1'-Cyclohexyl-3-methyl-1,4'-bipiperidine is a bicyclic piperidine derivative characterized by a 1,4'-bipiperidine core substituted with a cyclohexyl group at the 1' position and a methyl group at the 3 position.

Properties

Molecular Formula

C17H32N2

Molecular Weight

264.4 g/mol

IUPAC Name

1-cyclohexyl-4-(3-methylpiperidin-1-yl)piperidine

InChI

InChI=1S/C17H32N2/c1-15-6-5-11-19(14-15)17-9-12-18(13-10-17)16-7-3-2-4-8-16/h15-17H,2-14H2,1H3

InChI Key

HDWPVODJKJVUIP-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)C2CCN(CC2)C3CCCCC3

Canonical SMILES

CC1CCCN(C1)C2CCN(CC2)C3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,4’]Bipiperidinyl, 1’-cyclohexyl-3-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bipiperidinyl Core: The bipiperidinyl core can be synthesized through a series of cyclization reactions starting from simple amines.

    Substitution with Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction, often using cyclohexyl halides under basic conditions.

    Methylation: The final step involves the methylation of the bipiperidinyl core, which can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride.

Industrial Production Methods

In an industrial setting, the production of [1,4’]Bipiperidinyl, 1’-cyclohexyl-3-methyl- is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents are carefully selected to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

[1,4’]Bipiperidinyl, 1’-cyclohexyl-3-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions are common, where halides or other leaving groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, [1,4’]Bipiperidinyl, 1’-cyclohexyl-3-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a valuable tool in understanding receptor-ligand interactions.

Medicine

Medically, [1,4’]Bipiperidinyl, 1’-cyclohexyl-3-methyl- is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting neurological disorders or other diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced durability or chemical resistance.

Mechanism of Action

The mechanism of action of [1,4’]Bipiperidinyl, 1’-cyclohexyl-3-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar 1,4'-Bipiperidine Derivatives

The pharmacological and physicochemical properties of 1,4'-bipiperidine derivatives are highly dependent on substituent groups. Below is a detailed comparison of 1'-cyclohexyl-3-methyl-1,4'-bipiperidine with structurally related compounds:

Structural and Functional Group Analysis

Compound Substituents Therapeutic Area Key Findings
This compound 1'-cyclohexyl, 3-methyl Preclinical research Hypothesized to exhibit moderate PARP inhibition based on SAR trends .
CP-640186 () 1'-(9-anthrylcarbonyl), 3-(morpholin-4-ylcarbonyl) Lipogenesis inhibition Demonstrates potent inhibition of acetyl-CoA carboxylase (ACC) enzymes .
Pipamperone () 1'-[4-(4-fluorophenyl)-4-oxobutyl], 4'-carboxamide Antipsychotic Binds to dopamine D2 and serotonin receptors; used in schizophrenia therapy .
Irinotecan derivatives () 1'-carboxylate ester linked to camptothecin core Oncology (topoisomerase I inhibition) Approved for colorectal cancer; hydrolyzes to active SN-38 metabolite .
Ancriviroc () 4-[(Z)-(4-bromophenyl)(ethoxyimino)methyl], 1'-pyridinylcarbonyl, 4'-methyl Antiviral (CCR5 antagonist) Inhibits HIV entry by blocking CCR5 co-receptor; terminated in Phase III trials .

Structure-Activity Relationship (SAR) Insights

  • Small alkyl groups (e.g., methyl) : In PARP inhibitors, a methyl group at position 3 enhances potency (e.g., compound 2e in achieved IC₅₀ values < 10 nM for PARP1/2) .
  • Bulky cycloalkyl groups (e.g., cyclohexyl) : Substitution with cyclohexyl at position 1' may reduce binding affinity due to steric hindrance, as seen in analogs where bulkier groups ablated PARP inhibition .
  • Aromatic/heterocyclic substituents : Anthracene (CP-640186) and fluorophenyl (pipamperone) groups improve target engagement through π-π stacking or hydrophobic interactions .

Pharmacokinetic and Toxicity Profiles

  • Toxicity : Cyclohexyl substituents are associated with fewer hepatic/renal toxicities compared to nitrosoureas (e.g., BCNU in ), which cause delayed hematopoietic toxicity .

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